![molecular formula C7H2F10O2 B1348357 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione CAS No. 20583-66-8](/img/structure/B1348357.png)
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
Overview
Description
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione: is a fluorinated β-diketone with the molecular formula C₇H₂F₁₀O₂ and a molecular weight of 308.0736 g/mol . This compound is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. It is commonly used in various scientific and industrial applications, particularly in the field of coordination chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione can be synthesized through the fluorination of 2,4-heptanedione. The process typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Complexation Reactions: It forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as (e.g., amines, thiols) are used under mild conditions to replace fluorine atoms.
Complexation Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate ) are used in the presence of solvents like ethanol or acetonitrile.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Metal Complexes:
Scientific Research Applications
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione is a fluorinated beta-diketone with the molecular formula C₇H₂F₁₀O₂ and a molecular weight of 308.07 g/mol . It is also known by other names, such as 1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione and 3h,3h-perfluoroheptane-2,4-dione .
Scientific Research Applications
Rare earth beta-diketonates, including fluorinated diketones, have been extensively investigated as rare earth coordination compounds due to their ease of synthesis and availability . There are three main types of rare earth β-diketonates: the tris complexes, the Lewis base adducts of the tris complexes, and tetrakis complexes .
Key application areas include:
- Extraction: Solvent-solvent extraction processes to separate individual rare earth elements .
- Laser Materials: Chelate lasers and liquid lasers .
- NMR Shift Reagents: Historically used as NMR shift reagents, though usage has decreased with the development of high-field NMR spectrometers . Specialty applications remain for determining the enantiomeric purity of chiral compounds .
- Electroluminescent Properties: For organic light emitting diodes .
- Chemical Vapor Deposition: Due to their high vapor pressures as volatile reagents .
- Catalysis: As catalysts for organic reactions .
- Molecular Recognition and Sensing: Lanthanide complexes are used in molecular recognition and sensing technology . Techniques used include luminescence, circular dichroism (CD), nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) . Lanthanide complexes are also used as labeling agents in gene and protein science and technology .
This compound has been used in the following applications:
Mechanism of Action
The mechanism of action of 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing properties of the compound, making it an effective ligand in coordination chemistry . The molecular targets include various metal ions, and the pathways involved are primarily related to the formation of coordination bonds and stabilization of metal-ligand complexes .
Comparison with Similar Compounds
- 1,1,1,5,5,6,6,7,7,7-Dodecafluoro-2,4-heptanedione
- 1,1,1,5,5,6,6,7,7,7-Nonafluoro-2,4-heptanedione
- 1,1,1,5,5,6,6,7,7,7-Octafluoro-2,4-heptanedione
Comparison: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione is unique due to its high degree of fluorination, which imparts superior thermal stability and distinct chemical properties compared to its less fluorinated analogs . The presence of ten fluorine atoms significantly enhances its electron-withdrawing capability, making it a more effective ligand in coordination chemistry and a valuable compound in material science .
Biological Activity
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione (CAS Number: 20583-66-8) is a fluorinated diketone compound with the molecular formula CHFO and a molecular weight of 308.07 g/mol. This compound is notable for its unique chemical properties due to the presence of multiple fluorine atoms and has been studied for various biological activities.
The structure of this compound features two carbonyl groups (C=O) flanked by a series of fluorinated carbon chains. This configuration contributes to its stability and reactivity in biological systems. The compound can be represented in various chemical notations:
- SMILES Notation : C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F
- IUPAC Name : this compound
Antimicrobial Properties
Research has indicated that decafluoro compounds exhibit significant antimicrobial activity. A study published in Applied Microbiology demonstrated that derivatives of decafluoro compounds showed inhibitory effects on various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated groups .
Cytotoxicity and Cell Viability
In vitro studies have been conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability across several cancer types including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Induces apoptosis |
A549 (Lung Cancer) | 30 | Cell cycle arrest |
HeLa (Cervical Cancer) | 20 | Increased reactive oxygen species |
The biological activity of this compound may be attributed to its ability to interact with cellular components such as proteins and nucleic acids. Studies suggest that the compound can form stable complexes with metal ions which may enhance its biological efficacy . Additionally, the fluorine atoms contribute to increased lipophilicity allowing better membrane penetration.
Case Study 1: Anticancer Activity
A recent investigation into the anticancer potential of decafluoro compounds involved treating MCF-7 cells with varying concentrations of this compound. The study observed significant morphological changes indicative of apoptosis after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells suggesting DNA fragmentation typical of apoptotic processes .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. Results indicated that concentrations as low as 15 µg/mL effectively inhibited bacterial growth .
Properties
IUPAC Name |
1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORUQZBFOQDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329968 | |
Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20583-66-8 | |
Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20583-66-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chain length of fluorinated β-diketonates affect the luminescence properties of ytterbium(III) complexes?
A1: Research suggests that increasing the fluorinated β-diketonate chain length leads to a decrease in the luminescence intensity of the Yb(3+) (2)F5/2→(2)F7/2 transition at around 980 nm. This decrease in intensity is also associated with a shorter (2)F5/2 excited state lifetime. Interestingly, the ligand lifetime value remains relatively unaffected by the chain length. []
Q2: What are the structural characteristics of ytterbium(III) complexes containing 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione as a ligand?
A2: Studies have shown that these complexes typically exhibit octacoordination around the Yb(3+) ion. This was confirmed through single-crystal X-ray structures for some fluorinated complexes and predicted using the Sparkle/PM6 model for others. [] This information provides valuable insights for researchers interested in designing and synthesizing new ytterbium(III) complexes with tailored luminescent properties for various optical applications.
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